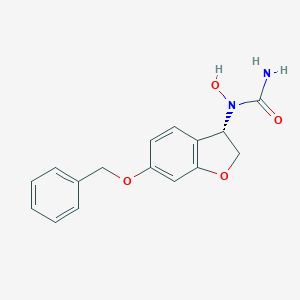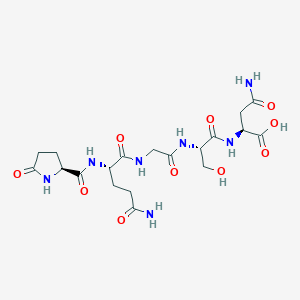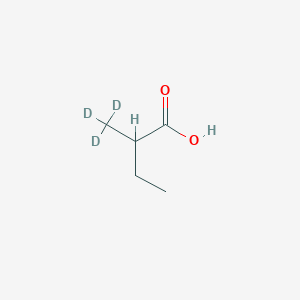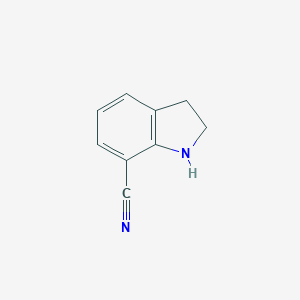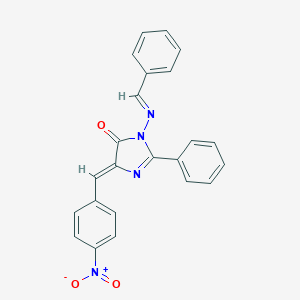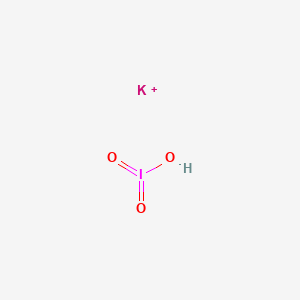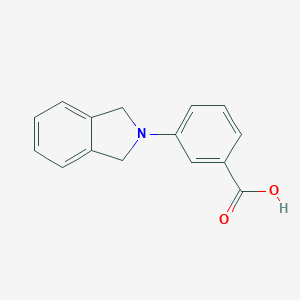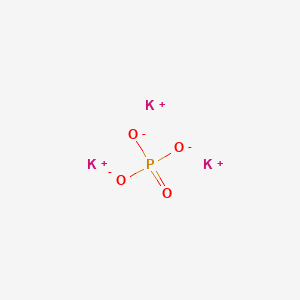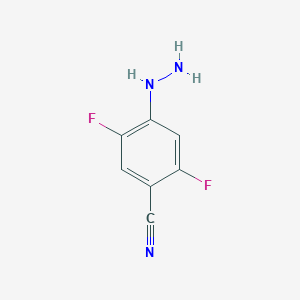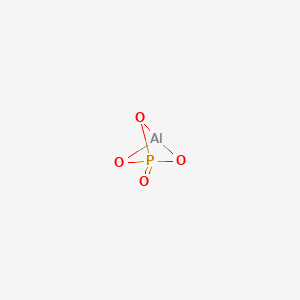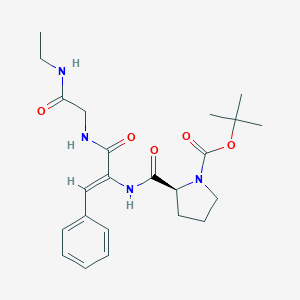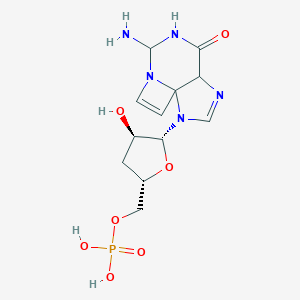
EtdGp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EtdGp is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic derivative of the naturally occurring compound, etodolac, which is a non-steroidal anti-inflammatory drug (NSAID). EtdGp has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
EtdGp has been used in various scientific research applications, including cancer research, inflammation research, and neurobiology research. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EtdGp has been used to study the role of specific proteins in the brain and their involvement in neurological disorders.
Wirkmechanismus
The mechanism of action of EtdGp is not fully understood, but it is thought to modulate the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of signaling molecules involved in inflammation. Additionally, EtdGp has been shown to interact with specific proteins in the brain, which may contribute to its neurological effects.
Biochemische Und Physiologische Effekte
EtdGp has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of specific proteins in the brain. Additionally, EtdGp has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EtdGp has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, EtdGp has unique properties that make it a valuable tool for studying various biological processes. However, there are also some limitations associated with the use of EtdGp in lab experiments. For example, the mechanism of action is not fully understood, and the compound may have off-target effects that could interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of EtdGp in scientific research. One area of interest is the development of EtdGp-based therapies for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of EtdGp and its potential off-target effects. Finally, the development of new synthesis methods and purification techniques could improve the availability and purity of EtdGp for use in scientific research.
Conclusion:
EtdGp is a promising compound with unique properties that make it a valuable tool for studying various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and may be useful in the development of new therapies for these conditions. However, further research is needed to fully understand the mechanism of action and potential off-target effects of EtdGp.
Synthesemethoden
EtdGp is synthesized by modifying the chemical structure of etodolac. The synthesis process involves the reaction of etodolac with various reagents to produce EtdGp. The purity of EtdGp is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high purity.
Eigenschaften
CAS-Nummer |
133073-61-7 |
|---|---|
Produktname |
EtdGp |
Molekularformel |
C12H18N5O7P |
Molekulargewicht |
375.27 g/mol |
IUPAC-Name |
[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |
InChI-Schlüssel |
PUFBQBFSVWOAOQ-JZWAFDMGSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Synonyme |
3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



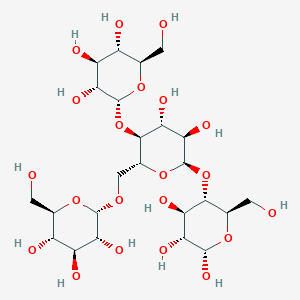
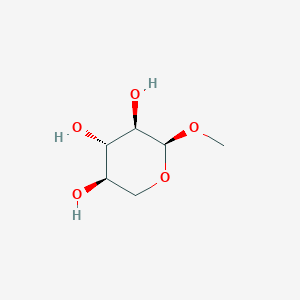
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
